2'-Hydroxyflavanone
Overview
Description
2’-Hydroxyflavanone is a bioactive compound belonging to the flavanone class of flavonoids. It is known for its diverse biological activities, including anti-inflammatory, antimutagenic, and anticancer properties . This compound is found in various dietary sources such as citrus fruits, vegetables, and tea . Due to its potential therapeutic benefits, 2’-Hydroxyflavanone has been extensively studied in the fields of medicine and pharmacology.
Mechanism of Action
- Role : 2HF inhibits the proliferation of these parasites, particularly in their intracellular amastigote form. It does not harm macrophages .
- Resulting Changes : By binding to Rlip, 2HF restricts tumor cell proliferation, especially in breast cancer models .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2’-Hydroxyflavanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation . Specifically, 2’-Hydroxyflavanone inhibits platelet aggregation induced by arachidonic acid and adenosine diphosphate with IC50 values of 47.8 μM and 147.2 μM, respectively . Additionally, it interacts with enzymes such as flavanone 2-hydroxylase, which converts flavanones to 2-hydroxyflavanones, and cytochrome P450 enzymes involved in its metabolism .
Cellular Effects
2’-Hydroxyflavanone exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of cancer cells, induces apoptosis, and modulates cell signaling pathways such as STAT3, MAPK, and Wnt/β-catenin . In breast cancer cells, 2’-Hydroxyflavanone decreases VEGF levels, inhibits cell migration, and induces apoptosis by regulating the expression of proteins such as BAX, BCL-2, and CDK4 . Furthermore, it has been shown to reduce the infection index in macrophages infected with Leishmania amazonensis .
Molecular Mechanism
At the molecular level, 2’-Hydroxyflavanone exerts its effects through various mechanisms. It binds to and inhibits the Ral-interacting protein RLIP76, which is involved in the transport of glutathione conjugates, thereby inhibiting tumor cell proliferation . Additionally, 2’-Hydroxyflavanone inhibits the activity of enzymes such as flavanone 2-hydroxylase and cytochrome P450, leading to changes in gene expression and cellular metabolism . The 2’-hydroxyl group of the flavonoid plays a crucial role in its biological activity by engaging in intramolecular hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
The effects of 2’-Hydroxyflavanone have been studied over time in laboratory settings. It has been shown to be stable under various conditions, with no significant degradation observed in biological matrices . In in vitro studies, 2’-Hydroxyflavanone demonstrated dose-dependent inhibition of cellular proliferation and induction of apoptosis over a 24-hour period . In in vivo studies, it reduced lesion size and parasite load in a murine model of cutaneous leishmaniasis .
Dosage Effects in Animal Models
The effects of 2’-Hydroxyflavanone vary with different dosages in animal models. In rodent models of pain and inflammation, 2’-Hydroxyflavanone exhibited significant analgesic and anti-inflammatory effects at doses of 15, 30, and 45 mg/kg . Higher doses were associated with increased efficacy, but also with potential adverse effects such as toxicity . In cancer models, 2’-Hydroxyflavanone inhibited tumor growth and induced apoptosis in a dose-dependent manner .
Metabolic Pathways
2’-Hydroxyflavanone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is converted to 2-hydroxyflavanone intermediates by flavanone 2-hydroxylase, which are then glycosylated to form C-glycosylated flavones . These metabolic pathways play a crucial role in the compound’s biological activity and therapeutic potential .
Transport and Distribution
2’-Hydroxyflavanone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It effectively targets RLIP76-mediated drug transport, enhancing the inhibitory effects of RLIP76 depletion and inhibiting RLIP76-mediated doxorubicin transport in breast cancer cells . This regulation of drug transport and signaling networks contributes to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2’-Hydroxyflavanone is crucial for its activity and function. It has been shown to localize to the endoplasmic reticulum, where it interacts with enzymes such as flavone synthase II and chalcone synthase . These interactions facilitate the biosynthesis of glycosylated flavones and contribute to the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxyflavanone can be synthesized through several methods. One common approach involves the hydroxylation of flavanone using specific enzymes or chemical reagents. For instance, the enzyme CYP93G2 can hydroxylate flavanone to produce 2’-Hydroxyflavanone . Another method involves the use of chemical reagents such as hydrogen peroxide in the presence of a catalyst to achieve hydroxylation.
Industrial Production Methods: Industrial production of 2’-Hydroxyflavanone typically involves the extraction of flavanones from natural sources followed by chemical modification. The extraction process may include the use of solvents like ethanol or methanol to isolate flavanones from plant materials. Subsequent hydroxylation steps are carried out under controlled conditions to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution. In acidic and neutral media, it can interconvert between different forms such as flavylium cation, quinoidal base, hemiketal, and chalcones .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include different hydroxylated flavanones and their derivatives, which can further undergo glycosylation or other modifications .
Scientific Research Applications
2’-Hydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids and studying their chemical properties.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anticancer properties, particularly in inhibiting the signal transducer and activator of transcription 3 (STAT3) pathway in cancer cells.
Comparison with Similar Compounds
2’-Hydroxyflavanone is unique among hydroxyflavanones due to its specific hydroxylation pattern. Similar compounds include:
- 4’-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Compared to these compounds, 2’-Hydroxyflavanone has shown distinct biological activities, particularly in its anticancer and antileishmanial properties . Its ability to inhibit the STAT3 pathway and downregulate HER2 expression sets it apart from other hydroxyflavanones .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938395 | |
Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-76-4 | |
Record name | 2′-Hydroxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2'-Hydroxyflavanone (2HF) exhibits its anticancer effects through multiple mechanisms.
- Inhibition of AKT/STAT3 Signaling: 2HF effectively inhibits the phosphorylation of AKT and STAT3, leading to the downregulation of proteins involved in cell survival and proliferation, such as Mcl-1, Bcl-2, and cyclin B1. This ultimately induces apoptosis in cancer cells. [, , , ]
- Downregulation of Androgen Receptor (AR) Activity: 2HF has been shown to downregulate AR protein levels, attenuating androgen responsiveness and inhibiting the proliferation of androgen-sensitive prostate cancer cells. [, ]
- Suppression of Aldo-Keto Reductase 1C3 (AKR1C3) Activity: 2HF inhibits AKR1C3, an enzyme involved in androgen synthesis and prostaglandin metabolism. This inhibition contributes to its anti-cancer effects in prostate cancer and keloids. [, ]
- Inhibition of RLIP76: 2HF downregulates RLIP76, a protein involved in drug resistance and tumor progression. This contributes to its anticancer effects and enhances the efficacy of other chemotherapeutic agents. [, , ]
- Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: In VHL-mutant renal cell carcinoma, 2HF suppresses EGFR signaling, which is often upregulated in these cells, leading to reduced proliferation and angiogenesis. [, ]
- Modulation of Apoptosis-Related Proteins: 2HF has been shown to induce apoptosis by increasing pro-apoptotic proteins (Bax, BIM) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL). [, ]
ANone:
- Spectroscopic Data: Detailed spectroscopic data can be found in the literature. [] Key spectroscopic features include characteristic signals in 1H NMR and 13C NMR, as well as UV-Vis absorption bands.
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): 2HF selectively and effectively inhibits 11β-HSD1 reductase activity, particularly the reduction of 7-ketocholesterol to 7β-hydroxycholesterol in the liver. [, ] This enzyme is considered a potential target for type 2 diabetes treatment.
- Aldo-keto reductase 1C3 (AKR1C3): 2HF inhibits AKR1C3, which is involved in prostaglandin metabolism. This property contributes to its therapeutic potential in keloid treatment. []
ANone:
- ADMET Property Prediction: In silico analysis suggests that 2HF possesses favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making it a suitable candidate for oral drug development. []
- Molecular Docking: Docking studies have been used to investigate the binding interactions of 2HF with its target enzymes, such as CYP2A6. These studies provide insights into its mechanism of action. []
ANone: Several studies have explored the impact of structural modifications on the activity of 2HF:
- Hydroxyl Group Position: The position of the hydroxyl group significantly influences the biological activity. For example, 2HF exhibits stronger antiproliferative activity against leukemia cells than 3'-hydroxyflavanone or 4'-hydroxyflavanone. []
- Double Bond in C-ring: The presence of a double bond between C2 and C3 in the flavonoid structure, as seen in flavones, reduces the inhibitory effect on 11β-HSD1 compared to flavanones like 2HF. []
- Schiff Base Formation: Modifying 2HF to form a Schiff base derivative enhanced its DNA-binding properties. []
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